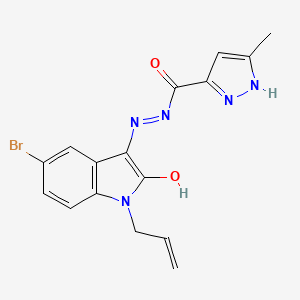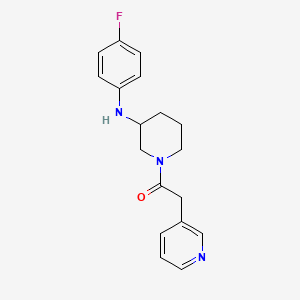![molecular formula C24H30N4O2 B6126274 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-[3-[[(1-methylimidazol-2-yl)methylamino]methyl]phenoxy]propan-2-ol](/img/structure/B6126274.png)
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-[3-[[(1-methylimidazol-2-yl)methylamino]methyl]phenoxy]propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-[3-[[(1-methylimidazol-2-yl)methylamino]methyl]phenoxy]propan-2-ol is a complex organic compound that features a combination of isoquinoline, imidazole, and phenoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-[3-[[(1-methylimidazol-2-yl)methylamino]methyl]phenoxy]propan-2-ol typically involves multi-step organic reactions. The process may start with the preparation of the isoquinoline and imidazole intermediates, followed by their coupling with the phenoxy group through various chemical reactions such as nucleophilic substitution or condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for large-scale production, ensuring the availability of raw materials, and implementing efficient purification techniques to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-[3-[[(1-methylimidazol-2-yl)methylamino]methyl]phenoxy]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions could modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the specific substitution reaction. Reaction conditions such as temperature, solvent, and pH would be tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions would depend on the specific reaction pathway and conditions. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution reactions could introduce new functional groups into the molecule.
科学的研究の応用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its unique structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-[3-[[(1-methylimidazol-2-yl)methylamino]methyl]phenoxy]propan-2-ol would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity and leading to various physiological effects. The molecular targets and pathways involved would be elucidated through detailed biochemical studies.
類似化合物との比較
Similar Compounds
Similar compounds might include other isoquinoline or imidazole derivatives that share structural similarities. Examples could be:
- 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-phenoxypropan-2-ol
- 1-(1-methylimidazol-2-yl)-3-phenoxypropan-2-ol
Uniqueness
The uniqueness of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-[3-[[(1-methylimidazol-2-yl)methylamino]methyl]phenoxy]propan-2-ol lies in its combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
特性
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-[3-[[(1-methylimidazol-2-yl)methylamino]methyl]phenoxy]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O2/c1-27-12-10-26-24(27)15-25-14-19-5-4-8-23(13-19)30-18-22(29)17-28-11-9-20-6-2-3-7-21(20)16-28/h2-8,10,12-13,22,25,29H,9,11,14-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWAGROPXXSDHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CNCC2=CC(=CC=C2)OCC(CN3CCC4=CC=CC=C4C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-chlorophenyl)-2-{[4-(2-phenylethyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B6126191.png)
![2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B6126196.png)
![7-(4-fluorobenzyl)-5,6-bis(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B6126198.png)

![6-phenyl-3-[(4-phenyl-1-azepanyl)carbonyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B6126216.png)

![3-(3,4-diethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]-1,2,3,5,6,10b-hexahydroimidazo[5,1-a]isoquinoline](/img/structure/B6126230.png)
![2-[(4-methylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4(1H)-one](/img/structure/B6126231.png)
![ethyl 2-(benzoylamino)-5-[(5-methyl-2-furyl)methylene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6126232.png)
![1-[(2,5-difluorophenyl)sulfonyl]-2-(3-methylphenyl)pyrrolidine](/img/structure/B6126254.png)

![4-Nitro-2-({4-[3-(Trifluoromethyl)phenyl]piperazin-1-Yl}methyl)phenol](/img/structure/B6126276.png)
![1-(Azepan-1-yl)-3-[2-methoxy-4-[(4-methylpiperazin-1-yl)methyl]phenoxy]propan-2-ol](/img/structure/B6126277.png)
![1-(2,2-dimethylpropyl)-3-hydroxy-3-{[methyl(3-pyridinylmethyl)amino]methyl}-2-piperidinone](/img/structure/B6126284.png)
